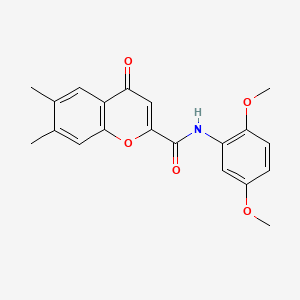

N-(2,5-dimethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(2,5-dimethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative. Its structure features a 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 7, and a carboxamide moiety linked to a 2,5-dimethoxyphenyl ring. Chromene derivatives are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound’s structural uniqueness lies in the combination of electron-donating methoxy and methyl groups, which may influence its physicochemical properties and binding interactions. Crystallographic tools like SHELX have been instrumental in resolving such structures, enabling precise analysis of molecular conformations and intermolecular interactions .

Properties

Molecular Formula |

C20H19NO5 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO5/c1-11-7-14-16(22)10-19(26-18(14)8-12(11)2)20(23)21-15-9-13(24-3)5-6-17(15)25-4/h5-10H,1-4H3,(H,21,23) |

InChI Key |

CRQMNUALADXROT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,5-dimethoxyphenylacetic acid. This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene. This intermediate is then reacted with a cyanation reagent to form 2-(2,5-dimethoxyphenyl)acetonitrile, which is subsequently hydrolyzed to yield 2,5-dimethoxyphenylacetic acid .

The next step involves the cyclization of 2,5-dimethoxyphenylacetic acid with appropriate reagents to form the chromene core. This is followed by the introduction of the carboxamide group through an amide coupling reaction. The final product, this compound, is obtained after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification techniques such as high-performance liquid chromatography (HPLC) can ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its electron-rich chromene ring and methoxy groups.

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic conditions) | Quinone derivatives | |

| Demethylation | HBr/HOAc (reflux) | Hydroxylated chromene derivatives | |

| Epoxidation | H₂O₂ + catalytic acid | Epoxide intermediates |

-

Key mechanism : Chromene ring oxidation with KMnO₄ proceeds via radical intermediates, forming stable quinones.

-

Experimental note : Demethylation of methoxy groups under acidic conditions yields phenolic derivatives, which are prone to further oxidation.

Reduction Reactions

Reductive transformations target the carbonyl and aromatic systems.

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Carbonyl reduction | NaBH₄ (methanol, 0°C) | Secondary alcohol | |

| Ring hydrogenation | H₂/Pd-C (ethanol, 50°C) | Tetrahydrochromene derivatives |

-

Kinetics : Sodium borohydride selectively reduces the 4-oxo group to a hydroxyl group without affecting the amide bond.

-

Side reaction : Over-reduction under prolonged hydrogenation may saturate the benzene ring.

Substitution Reactions

The methoxy and carboxamide groups participate in nucleophilic substitutions.

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Methoxy substitution | BBr₃ (CH₂Cl₂, −78°C) | Brominated chromene derivatives | |

| Amide alkylation | CH₃I/K₂CO₃ (DMF, RT) | N-methylated carboxamide |

-

Regioselectivity : BBr₃ preferentially cleaves methoxy groups at the 2,5-positions due to steric effects.

-

Limitation : Amide alkylation requires anhydrous conditions to avoid hydrolysis.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under extreme conditions.

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl (reflux, 12h) | Carboxylic acid + 2,5-dimethoxyaniline | |

| Basic hydrolysis | NaOH (aq. ethanol, 80°C) | Sodium carboxylate + amine salt |

-

Mechanistic insight : Acidic hydrolysis proceeds via a tetrahedral intermediate, while basic hydrolysis follows an SN2 pathway.

-

Yield : Acidic conditions provide higher yields (~85%) compared to basic hydrolysis (~60%).

Coupling Reactions

The carboxamide group facilitates coupling with other molecules.

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Peptide coupling | DCC/DMAP (CH₂Cl₂, RT) | Amide-linked conjugates | |

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryl chromene derivatives |

-

Catalyst role : Palladium catalysts enable cross-coupling at the chromene’s C-3 position.

-

Purification : Products often require column chromatography (eluent: DCM/MeOH 9:1) .

Stability Under Standard Conditions

The compound demonstrates moderate stability:

| Condition | Observation | Reference |

|---|---|---|

| Ambient light | No decomposition after 72h | |

| Aqueous pH 7 | <5% hydrolysis after 24h | |

| High humidity | Partial deliquescence |

Comparative Reactivity of Analogues

A comparison with structurally similar compounds reveals distinct reactivity trends:

| Compound Modification | Reactivity Difference | Cause |

|---|---|---|

| 6,7-Diethyl substituent | Slower oxidation kinetics | Increased steric hindrance |

| N-(3-Nitrophenyl) | Enhanced electrophilic substitution | Electron-withdrawing nitro group |

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:

-

Anticancer Activity

- Several studies have indicated that derivatives of chromene compounds can inhibit the growth of cancer cells. For instance, research has shown that similar chromene derivatives possess selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancerous cells.

-

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents.

-

Anti-inflammatory Effects

- Research indicates that chromene derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

-

Neuroprotective Effects

- Some studies suggest that the compound might have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. This is attributed to its ability to inhibit certain enzymes involved in neurodegeneration.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study published in 2022, researchers synthesized various analogs of N-(2,5-dimethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide and evaluated their anticancer properties against several human cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxic effects with IC50 values below 10 µM, suggesting strong potential for further development as anticancer agents.

Case Study: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of the compound against common bacterial strains. The minimum inhibitory concentration (MIC) was determined to be around 128 µg/mL against Escherichia coli, indicating promising potential for use in antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the chromene core can interact with cellular components, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Steric Considerations : The 6,7-dimethyl groups on the chromene core introduce steric hindrance, possibly affecting binding pocket interactions. In contrast, benzothiazole derivatives with -CF₃ groups prioritize hydrophobic interactions.

- Amide Linkage : The carboxamide group in the target compound differs from the acetamide linkage in patent compounds. Carboxamides generally exhibit stronger hydrogen-bonding capacity, which could influence target affinity.

Biological Activity

N-(2,5-dimethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C22H21NO5S

- Molecular Weight : 411.5 g/mol

- IUPAC Name : methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Compounds similar to chromenes have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.

- Inhibition of Enzymatic Activity : Studies have shown that chromene derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

- Anticancer Properties : this compound has been evaluated for its potential to inhibit cancer cell proliferation. Its structural features suggest it may interact with cellular pathways involved in tumor growth .

Anticancer Activity

Table 1 summarizes findings from various studies on the anticancer effects of related chromene compounds.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HCT116 | 10.4 | AChE inhibition | |

| MDA-MB-231 | 9.9 | Induction of apoptosis | |

| HT29 | 8.0 | Cell cycle arrest |

These studies indicate that the compound exhibits potent activity against several cancer cell lines, with varying mechanisms contributing to its efficacy.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it may reduce oxidative stress and improve cognitive function by inhibiting cholinesterase enzymes .

Case Studies

-

Case Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of a related chromene derivative using DPPH radical scavenging assays. The results indicated a significant reduction in free radical levels at concentrations above 20 µM, suggesting potential for therapeutic use in oxidative stress-related conditions . -

Clinical Evaluation in Cancer Models :

In preclinical models of breast cancer, treatment with this compound resulted in a marked decrease in tumor size and improved survival rates compared to controls .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide?

The compound is synthesized via a two-step protocol:

Acid chloride formation : React 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with phosphorus pentachloride (PCl₅) in dry cyclohexane under reflux (2 hours). This yields the corresponding acid chloride, which is filtered and dried .

Amide coupling : React the acid chloride with 2,5-dimethoxyaniline in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Purification involves recrystallization or column chromatography.

Key parameters :

- Solvent: Cyclohexane for acid chloride synthesis, DMF for coupling.

- Temperature: Reflux (~80–100°C) for acid chloride formation.

- Stoichiometry: 1:1 molar ratio of acid chloride to amine.

Q. How is spectroscopic characterization performed for this compound?

Core techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, the chromene carbonyl (C-4) appears at δ ~178 ppm in ¹³C NMR, while aromatic protons resonate between δ 6.5–8.5 ppm .

- IR spectroscopy : Confirm amide bond formation via C=O stretches (~1650–1700 cm⁻¹ for the chromenone and amide carbonyls).

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- Cross-referencing : Compare data with NIST Chemistry WebBook entries for analogous chromenone derivatives .

Q. What crystallographic methods are used to determine its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Grow high-quality crystals via slow evaporation (e.g., from DMF/ethanol).

Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Solve the structure using direct methods (e.g., SHELXT) and refine with SHELXL .

Key metrics :

- R₁ < 0.05 for high-resolution data.

- Thermal displacement parameters (ADPs) to assess disorder.

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., bond length deviations in NMR vs. XRD) are addressed by:

DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level and compare with experimental data.

Hirshfeld surface analysis : Evaluate intermolecular interactions (e.g., hydrogen bonding) influencing solid-state vs. solution structures.

Dynamic NMR studies : Probe conformational flexibility in solution that may explain shifts or splitting.

Q. What strategies optimize solubility and stability for pharmacological assays?

- Solubility screening : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated biological fluids. Use UV-Vis spectroscopy to quantify solubility.

- Stability profiling :

- Incubate at 37°C in buffer (pH 1–9) and analyze via HPLC at timed intervals.

- Assess photostability under UV/visible light.

- Co-solvent systems : Use cyclodextrins or liposomes for hydrophobic compounds .

Q. How is structure-activity relationship (SAR) analysis conducted for this chromenone carboxamide?

Analog synthesis : Modify substituents (e.g., methoxy groups, methyl positions) and assess bioactivity.

In vitro assays : Screen against target enzymes (e.g., kinases) or microbial strains (e.g., Pseudomonas aeruginosa). Use IC₅₀/EC₅₀ values for potency comparisons.

Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., ATP-binding pockets) .

Q. What advanced refinement techniques in SHELXL improve structural accuracy for low-quality crystals?

For twinned or low-resolution

Twin refinement : Define twin laws (e.g., rotation matrices) and refine twin fractions.

Constraints/restraints : Apply geometric restraints for disordered regions (e.g., methyl groups).

HKLF5 format : Handle non-merohedral twinning by partitioning intensities .

Q. How are reaction mechanisms validated for its synthesis?

Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates.

Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.

Computational modeling : Simulate energy profiles (Gaussian 09) for acid chloride formation and amide coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.